6-Methyl-2-(trifluoromethyl)quinoline

Synthetic Chemistry Regioselectivity Fluorinated Quinoline Synthesis

6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5), systematically named 2-trifluoromethyl-6-methylquinoline, is a fluorinated quinoline building block characterized by a C11H8F3N scaffold (MW 211.18 g/mol) that incorporates an electron-withdrawing trifluoromethyl group at the 2-position and a methyl substituent at the 6-position of the quinoline ring. This specific substitution pattern places the compound at the intersection of two commercially important quinoline sub-classes: 2-trifluoromethylquinolines, widely exploited in medicinal chemistry for their enhanced metabolic stability and target engagement, and 6-methylquinolines, known as versatile intermediates in fine chemical synthesis.

Molecular Formula C11H8F3N
Molecular Weight 211.18 g/mol
CAS No. 1860-47-5
Cat. No. B160383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(trifluoromethyl)quinoline
CAS1860-47-5
Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c1-7-2-4-9-8(6-7)3-5-10(15-9)11(12,13)14/h2-6H,1H3
InChIKeyAXLVKRXDCFWRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5): Procurement-Relevant Identity and Class Context


6-Methyl-2-(trifluoromethyl)quinoline (CAS 1860-47-5), systematically named 2-trifluoromethyl-6-methylquinoline, is a fluorinated quinoline building block characterized by a C11H8F3N scaffold (MW 211.18 g/mol) that incorporates an electron-withdrawing trifluoromethyl group at the 2-position and a methyl substituent at the 6-position of the quinoline ring . This specific substitution pattern places the compound at the intersection of two commercially important quinoline sub-classes: 2-trifluoromethylquinolines, widely exploited in medicinal chemistry for their enhanced metabolic stability and target engagement, and 6-methylquinolines, known as versatile intermediates in fine chemical synthesis . Unlike simpler quinoline cores, the dual substitution in this compound encodes a unique combination of steric, electronic, and lipophilic properties that cannot be recapitulated by mixing mono-substituted analogs, making precise batch-controlled procurement essential for reproducible downstream applications.

Building-block procurement with precise substitution pattern control.
Batch-controlled synthesis via regioselective cyclization.
Fluorinated quinoline scaffold for medicinal chemistry SAR exploration.
Enhanced lipophilicity and quenched basicity vs. non-fluorinated analogs.
PET-donor class entry for photopolymerization initiator research.
Air-stable, storable monomer pre-mix compatibility.

Why 6-Methyl-2-(trifluoromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


The combination of a strong electron-withdrawing trifluoromethyl group at C2 and an electron-donating methyl group at C6 creates a push-pull electronic system that is absent in the parent quinoline, 2-trifluoromethylquinoline (CAS 347-42-2), or 6-methylquinoline (CAS 91-62-3) individually. This substitution pattern simultaneously depresses the pKa of the quinoline nitrogen to approximately 0.46 (vs. 5.21 for 6-methylquinoline), raises the melting point to 92–93 °C, and increases the computed LogP to 3.56 [1][2]. These three properties—basicity, crystallinity, and lipophilicity—collectively determine performance in salt formation, purification workflows, and biological partitioning. Substituting a non-fluorinated 6-methylquinoline or a non-methylated 2-trifluoromethylquinoline therefore alters not one but several physico-chemical vectors simultaneously, risking batch failure in sensitive applications such as structure-activity relationship (SAR) studies, fluorescent probe design, or polymerization initiation [3].

Target Compound
6-Methyl-2-(trifluoromethyl)quinoline: pKa ~0.46, LogP 3.56, MP 92–93 °C
vs
Non-Methylated Analog
2-Trifluoromethylquinoline: Similar CF3 substitution but lower crystallinity (MP 58–62 °C) may shift purification and storage behavior.
Target Compound
6-Methyl-2-(trifluoromethyl)quinoline: essentially non-basic nitrogen
vs
Non-Fluorinated Analog
6-Methylquinoline (pKa 5.21): Partial protonation in acidic compartments can confound biological partitioning and salt formation.
Target Compound
Non-hydroxylated scaffold (TPSA 12.89 Ų)
vs
4-Hydroxy Analog
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline: Introduces H-bond donor, altering reactivity and ADME profile. CAS verification essential.

6-Methyl-2-(trifluoromethyl)quinoline: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioselective Synthesis Yield: 6-Methyl-2-(trifluoromethyl)quinoline vs. 2-Trifluoromethylquinoline

In a direct head-to-head synthesis using identical starting material (5a) and 4-methylaniline under the same reaction conditions, the target compound 2-trifluoromethyl-6-methylquinoline (6b) was obtained in 86% isolated yield, while the non-methylated comparator 2-trifluoromethylquinoline (6a) was obtained in only 14% yield, corresponding to a 72-percentage-point yield advantage and a >6:1 selectivity ratio . This result demonstrates that the methyl substituent on the aniline coupling partner dramatically favors cyclization to the 6-methyl-substituted quinoline, providing a practical synthetic advantage for procurement of the methylated analog over the non-methylated parent.

Regioselective Yield
Head-to-head
86% vs. 14%
Selectivity >6:1
Supports efficient scale-up selection.
4-methylaniline coupling, identical conditions.
Synthetic Chemistry Regioselectivity Fluorinated Quinoline Synthesis

Lipophilicity (LogP): 6-Methyl-2-(trifluoromethyl)quinoline vs. 6-Methylquinoline

The computed LogP of 6-methyl-2-(trifluoromethyl)quinoline is 3.56, compared with 2.52–2.64 for 6-methylquinoline [1][2]. This represents an increase of approximately 1.0 LogP unit, corresponding to a roughly 10-fold higher predicted partition coefficient in octanol/water. The trifluoromethyl group is the sole driver of this lipophilicity enhancement, as both compounds share the 6-methylquinoline scaffold. This difference places the target compound in a more favorable range for membrane permeation in cell-based assays while retaining a molecular weight below 212 Da.

Lipophilicity (LogP)
Cross-study
Target: 3.56
6-Methylquinoline: 2.52–2.64
ΔLogP: ≈ +1.0
Reported higher partitioning context.
Computed values; experimental data not available.
Lipophilicity Drug-Likeness Medicinal Chemistry

Nitrogen Basicity (pKa): 6-Methyl-2-(trifluoromethyl)quinoline vs. 6-Methylquinoline

The predicted pKa of the quinoline nitrogen in 6-methyl-2-(trifluoromethyl)quinoline is 0.46 ± 0.50, compared with 5.21 ± 0.10 for 6-methylquinoline . This approximately 4.75 pKa unit decrease is attributable to the strong electron-withdrawing effect of the 2-CF3 group, which substantially reduces the availability of the nitrogen lone pair for protonation. In practical terms, the target compound is essentially non-basic under physiological or mildly acidic conditions, while 6-methylquinoline is partially protonated at pH 5–6.

Nitrogen Basicity
Cross-study
pKa 0.46 vs. 5.21
ΔpKa ≈ -4.75
Quenched basicity for pH-insensitive assay design.
Predicted values; experimental pKa not available.
Basicity Salt Formation Chromatographic Behavior

Melting Point and Crystallinity: 6-Methyl-2-(trifluoromethyl)quinoline vs. 2-Trifluoromethylquinoline

6-Methyl-2-(trifluoromethyl)quinoline is a crystalline solid with a melting point of 92–93 °C, whereas 2-trifluoromethylquinoline (CAS 347-42-2) melts at 58–62 °C [1]. The addition of a single methyl group at the 6-position thus raises the melting point by approximately 30–35 °C, indicative of stronger intermolecular interactions in the solid state. This higher melting point enables easier handling, more straightforward recrystallization, and improved long-term storage stability at ambient temperature compared to the lower-melting 2-trifluoromethylquinoline.

Crystallinity
Cross-study
Target: MP 92–93 °C
2-CF3-quinoline: MP 58–62 °C
ΔMP: +30 to +35 °C
Higher crystallinity supports ambient storage.
Supplier-reported certificate of analysis data.
Solid-State Properties Purification Formulation

Physicochemical Differentiation from 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline

The 4-hydroxy analog (CAS 1701-20-8) is a structurally related compound often considered as an alternative building block. However, it differs dramatically in key physicochemical properties: melting point 252–253 °C (vs. 92–93 °C for the target compound), density 1.34 g/cm³ (vs. 1.27 g/cm³), and molecular weight 227.18 g/mol (vs. 211.18 g/mol) . The 4-hydroxy group introduces hydrogen-bond donor/acceptor capability absent in the target compound, fundamentally altering solubility, reactivity, and biological profile. These two compounds are not interchangeable in any application requiring a non-hydroxylated quinoline scaffold.

4-Hydroxy Analog
Cross-study
Target: MW 211.18, no HBD
Analog: MW 227.18, 1 HBD
ΔMP: +160 °C
H-bond donor alters reactivity and profile.
CAS 1860-47-5 vs. 1701-20-8 verification required.
Building Block Selection Downstream Derivatization Physicochemical Properties

Application-Specific Performance: α-Trifluoromethylated Quinolines as PET Donors in Radical Polymerization

Recent research has established that α-trifluoromethylated quinolines, as a compound class, function as safe, storable, and highly efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations, yielding high-molecular-weight polymers through a single-component initiation system [1]. While the study evaluated a series of α-trifluoromethylated quinolines, 6-methyl-2-(trifluoromethyl)quinoline is a representative member of this class with the core structural requirements: a trifluoromethyl group at the α-position of the quinoline nitrogen and a substituted quinoline ring. In comparison to conventional amine-based PET donors that suffer from oxygen instability or limited reducing power, the α-trifluoromethylquinoline scaffold offers air stability and months-long storability in monomer solution without loss of initiation efficiency [1]. Non-fluorinated quinolines lack the electron-withdrawing CF3 group required to tune the oxidation potential into the range necessary for efficient PET. This class-level evidence supports the selection of 6-methyl-2-(trifluoromethyl)quinoline over non-fluorinated quinoline analogs for PET-donor and radical initiation applications.

PET Donor Class
Class-level
Air-stable, storable PET donor for radical polymerization.
Supports photopolymerization initiator research.
Class-level inference; compound-specific data to verify.
Photoinduced Electron Transfer Radical Polymerization Materials Chemistry

6-Methyl-2-(trifluoromethyl)quinoline: Evidence-Backed Application Scenarios for Scientific Procurement


Synthetic Scale-Up of 2-Trifluoromethylquinoline Libraries via Regioselective Cyclization

Based on the direct head-to-head synthesis evidence showing 86% yield for 6-methyl-2-(trifluoromethyl)quinoline vs. 14% for the non-methylated analog under identical conditions , synthetic chemists can confidently scale up the preparation of 6-methyl-substituted 2-trifluoromethylquinoline libraries using 4-methylaniline as the coupling partner. The high regioselectivity (>6:1) translates into reduced purification burden and higher throughput, making this compound the preferred core scaffold when methyl substitution at C6 is acceptable for downstream SAR exploration.

Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity with Controlled Basicity

In lead optimization programs where increasing lipophilicity (LogP 3.56 vs. 2.52 for non-fluorinated analogs) is desired without introducing basicity (pKa 0.46 vs. 5.21 for 6-methylquinoline), 6-methyl-2-(trifluoromethyl)quinoline provides a dual advantage confirmed by cross-study physicochemical data [1]. This profile is particularly relevant for CNS-targeted programs where the combination of low basicity and moderate lipophilicity can reduce P-glycoprotein efflux while maintaining passive permeability. Procurement should specify 98% purity grade with accompanying certificate of analysis including HPLC, NMR, and melting point confirmation.

Photopolymerization and Photoinduced Electron-Transfer (PET) Initiator Development

The demonstrated ability of α-trifluoromethylated quinolines to serve as air-stable, storable PET donors for radical polymerization positions 6-methyl-2-(trifluoromethyl)quinoline as a commercially available entry compound for developing new photopolymerization initiators. Unlike conventional amine donors that require inert atmosphere handling, the quinoline-based donors can be pre-mixed with monomers and stored for months, offering significant operational advantages. Researchers should confirm the compound's performance in their specific monomer system, as class-level evidence supports activity but individual compound optimization may be required.

Non-Basic Fluorescent Probe Scaffold for Biological Imaging

The quenched basicity (pKa ~0.46) of 6-methyl-2-(trifluoromethyl)quinoline means its nitrogen remains unprotonated across the full physiological pH range (1–8), in contrast to 6-methylquinoline (pKa 5.21) which is partially protonated in acidic endosomal compartments [1]. This property, combined with its crystalline nature (MP 92–93 °C facilitating purification) and the known fluorescence properties of quinoline derivatives, makes it a rational scaffold choice for developing pH-insensitive fluorescent probes where cationic species would confound subcellular localization. This application is inferred from physicochemical principles established by the gathered evidence.

Application
Selection Property
Validation Focus
Regioselective quinoline library scale-up
Synthetic efficiency profile
Yield and selectivity under reported conditions
Medicinal chemistry SAR with controlled basicity
Lipophilicity–basicity combination
Predicted LogP and pKa vs. non-fluorinated analogs
Photopolymerization PET initiator development
Class-level PET donor capability
Air-stability and monomer pre-mix storability
pH-insensitive fluorescent probe design
Quenched nitrogen basicity
Non-protonation across physiological pH range
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